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Compound of Interest

Compound Name: 4-Methylpentedrone

. Get Quote

Cat. No.: B3026277

This guide provides a detailed comparative analysis of the synthetic cathinones 4-
Methylpentedrone (4-MPD) and Pentedrone. It is intended for researchers, scientists, and
drug development professionals, offering an objective comparison of their chemical properties,
pharmacodynamics, pharmacokinetics, and toxicological profiles, supported by experimental
data.

Chemical and Physical Properties

4-MPD and Pentedrone are closely related structurally, with 4-MPD being the para-methylated
derivative of Pentedrone. This substitution influences their physicochemical properties and may
contribute to differences in their pharmacological activity.[1][2]

4-Methylpentedrone (4-
Property MPD) Pentedrone

IUPAC Name

(2)-2-(methylamino)-1-(4-
methylphenyl)pentan-1-one

(x)-1-phenyl-2-

(methylamino)pentan-1-one

Molecular Formula

C13H19NO

C12H17NO

Molar Mass

205.30 g/mol

191.27 g/mol

Chemical Structure

A cathinone derivative with a
methyl group at the para
position of the phenyl ring.

A cathinone derivative with an

unsubstituted phenyl ring.
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Pharmacodynamics: Mechanism of Action and
Potency

Both 4-MPD and Pentedrone are classified as norepinephrine-dopamine reuptake inhibitors
(NDRIs).[1][3] Their primary mechanism of action involves blocking the dopamine transporter
(DAT) and the norepinephrine transporter (NET), leading to increased extracellular
concentrations of these neurotransmitters in the synapse. Both compounds exhibit significantly
lower potency at the serotonin transporter (SERT).[3][4][5]

The following table summarizes the in vitro potencies of 4-MPD and Pentedrone at the human

dopamine and serotonin transporters.

DATISERT
Compound DAT IC50 (pM) SERT IC50 (pM) . .
Selectivity Ratio
4-MPD 1 30 30
Pentedrone 0.5 130 260

Data sourced from Nadal-Gratacos et al., 2021.

Pentedrone has also been reported to have an IC50 of 0.61 pM for the norepinephrine
transporter (NET).[3] While both are potent DAT inhibitors, pentedrone shows a higher
selectivity for DAT over SERT compared to 4-MPD.[4][5] Some studies suggest that while both
act as DAT blockers, they may also act as SERT substrates, indicating a "hybrid" mechanism of
action.[4][5]

Signaling Pathways

The inhibition of dopamine and norepinephrine reuptake by 4-MPD and Pentedrone initiates a
cascade of downstream signaling events. The increased availability of these neurotransmitters
in the synapse leads to enhanced activation of their respective receptors on the postsynaptic

neuron.
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Mechanism of Action of 4-MPD and Pentedrone

In Vivo Effects: Locomotor Activity and Rewarding

Properties

Animal studies have been conducted to assess the psychostimulant and rewarding effects of 4-

MPD and Pentedrone.

Locomotor Activity

Both 4-MPD and Pentedrone induce a dose-dependent increase in horizontal locomotor activity

in mice.[4][5] However, one study found 4-MPD to be the less efficacious of the two in eliciting

hyperlocomotion.[4][5] Pentedrone has been shown to produce a longer-lasting locomotor

stimulant effect compared to other cathinones at similar doses.
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Effect on Locomotor

Compound Dose Range (mgl/kg, i.p.) . )

Activity in Mice

Significant increase at 10 and
4-MPD 3,10, 30

30 mg/kg.[4][5]

Significant increase at 10 and
Pentedrone 3,10, 30

30 mg/kg.[4][5]

Data sourced from Nadal-Gratacos et al., 2021.

Rewarding Properties

The rewarding effects of these compounds have been evaluated using the conditioned place
preference (CPP) paradigm in mice. Both 4-MPD and Pentedrone have been shown to induce
a significant increase in preference for the drug-paired chamber, indicating rewarding

properties.[4][5]

Doses Inducing Significant CPP (mgl/kg,

Compound ]
i.p.)

4-MPD 3and 10

Pentedrone 3and 10

Data sourced from Nadal-Gratacos et al., 2021.

Pharmacokinetics and Metabolism

The metabolism of synthetic cathinones is a critical aspect of their pharmacology and
toxicology. In vitro studies using human liver microsomes have shed light on the metabolic

pathways of 4-MPD.
For 4-MPD, the primary metabolic pathways include:
e Hydroxylation: The addition of a hydroxyl group to the tolyl moiety is a major metabolic step.

e N-dealkylation: Removal of the methyl group from the nitrogen atom.
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¢ Reduction: Reduction of the beta-keto group.

¢ Glucuronidation: A phase Il metabolic reaction where glucuronic acid is attached to a

hydroxylated metabolite.

Five metabolites of 4-MPD have been identified in vitro, with a mono-hydroxylated metabolite

being the most abundant.
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In Vitro Metabolism Workflow
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Toxicology

Both 4-MPD and Pentedrone have been associated with adverse effects, including fatal
intoxications.[4][6] However, in many reported cases, other substances were also detected,
making it difficult to attribute toxicity solely to one compound.

4-MPD:

e Has been implicated in at least one reported death, where it was found in combination with
other drugs.[6]

o Concentrations in post-mortem samples have been documented, with peripheral blood levels
around 1285 ng/mL in one fatal case.[6]

Pentedrone:

» Has been linked to at least one death where it was combined with a-PVP, leading to heart
failure.[3]

« In vitro studies on rat hepatocytes have shown that pentedrone can induce cytotoxicity in a
concentration-dependent manner.

Experimental Protocols
Monoamine Transporter Uptake Inhibition Assay
This assay is used to determine the potency of compounds in inhibiting the reuptake of

neurotransmitters by their respective transporters.

o Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human
dopamine transporter (hDAT) or serotonin transporter (hSERT) are cultured in appropriate
media.

o Assay Preparation: Cells are harvested and washed with Krebs-HEPES buffer (KHB).

e Compound Incubation: Cells are pre-incubated with varying concentrations of the test
compounds (4-MPD or Pentedrone) for a specified time (e.g., 5 minutes).
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» Radioligand Addition: A radiolabeled substrate, such as [3H]JMPP+ for DAT or [3H]5-HT for
SERT, is added to the cell suspension.

 Incubation: The mixture is incubated for a short period (e.g., 1-3 minutes) to allow for
transporter-mediated uptake of the radioligand.

» Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters,
followed by washing with ice-cold KHB to remove unbound radioligand.

» Quantification: The radioactivity retained on the filters is measured using liquid scintillation
counting.

o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
uptake (IC50) is calculated by non-linear regression analysis.

Locomotor Activity in Mice

This experiment measures the stimulant effects of the compounds on spontaneous movement.

Animals: Male Swiss CD-1 mice are typically used. They are housed under controlled
temperature and a 12-hour light/dark cycle with ad libitum access to food and water.

e Habituation: Prior to testing, mice are habituated to the experimental room and the locomotor
activity chambers.

o Drug Administration: Mice are administered either vehicle (e.g., saline) or different doses of
4-MPD or Pentedrone via intraperitoneal (i.p.) injection.

» Data Recording: Immediately after injection, mice are placed individually into locomotor
activity chambers equipped with infrared beams to automatically track horizontal movement.

» Data Collection: Locomotor activity is recorded for a set duration (e.g., 60 minutes).

o Data Analysis: The total distance traveled is calculated and compared between different
dose groups and the vehicle control group using statistical methods such as one-way
ANOVA followed by post-hoc tests.
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Conditioned Place Preference (CPP) in Mice

This paradigm assesses the rewarding or aversive properties of a drug.

o Apparatus: A three-chamber CPP apparatus is used, with two conditioning chambers having
distinct visual and tactile cues, and a smaller neutral central chamber.

e Pre-conditioning Phase: On the first day, mice are allowed to freely explore all three
chambers to determine any initial preference for one of the conditioning chambers.

» Conditioning Phase: This phase typically lasts for several days. On alternating days, mice
receive an injection of the drug (4-MPD or Pentedrone) and are confined to one of the
conditioning chambers. On the other days, they receive a vehicle injection and are confined
to the opposite chamber.

» Post-conditioning (Test) Phase: On the test day, mice are placed in the central chamber with
free access to both conditioning chambers, and the time spent in each chamber is recorded.

o Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber
minus the time spent in the vehicle-paired chamber. A significant increase in the preference
score indicates a rewarding effect of the drug.

Conclusion

4-MPD and Pentedrone are potent norepinephrine-dopamine reuptake inhibitors with
demonstrated psychostimulant and rewarding properties in preclinical models. Pentedrone
exhibits higher selectivity for the dopamine transporter over the serotonin transporter compared
to 4-MPD. While both compounds show similar rewarding effects at certain doses, there is
evidence to suggest that 4-MPD may be less efficacious in stimulating locomotor activity. Both
substances have been associated with severe toxicity, including fatalities, highlighting the
potential risks associated with their use. Further research is necessary to fully elucidate the
comparative pharmacology, long-term effects, and complete toxicological profiles of these
synthetic cathinones.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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